4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
“4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one” is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of an oxadiazole ring and dimethoxyphenyl and dimethylphenyl substituents
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-16-9-10-18(13-17(16)2)30-15-23(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)22-12-11-19(32-3)14-24(22)33-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANUOQYKYSJWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The oxadiazole intermediate can then be coupled with an isoquinolinone precursor using palladium-catalyzed cross-coupling reactions.
Substitution reactions: Introduction of the dimethoxyphenyl and dimethylphenyl groups can be accomplished through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, phenols.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Molecular Formula
- C : 25
- H : 24
- N : 4
- O : 4
Molecular Weight
- Approximately 440.46 g/mol
Structural Features
The compound features an oxadiazole ring, which is known for its biological activity, and a dihydroisoquinolinone structure that may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For example:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit bacterial growth by targeting essential enzymes involved in DNA synthesis, such as thymidylate synthase (TS) .
- Efficacy : Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : In vitro studies have indicated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) .
- Mechanisms of Action : The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and targeting cancer cells effectively .
Case Studies
- Study on Anticancer Activity : A series of synthesized oxadiazole derivatives were tested for their cytotoxic effects on human tumor cell lines. Some compounds showed IC50 values as low as 0.47 µM against TS proteins, indicating potent anticancer properties .
- Antimicrobial Efficacy : In another study, a novel series of 3,5-disubstituted oxadiazoles were evaluated for antimicrobial activity. Results indicated that certain derivatives exhibited moderate to severe inhibitory effects against both bacterial and fungal strains .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of “4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one” would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to metal ions or other molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- 4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methylphenyl)isoquinolin-1(2H)-one
Uniqueness
The presence of both dimethoxyphenyl and dimethylphenyl groups in “4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one” may confer unique electronic and steric properties, potentially enhancing its activity or selectivity in various applications.
Biological Activity
The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 426.45 g/mol
- CAS Number : 1291844-73-9
Biological Activity Overview
Oxadiazole derivatives are known for their wide range of biological activities including antimicrobial, anti-inflammatory, and notably anticancer effects. The specific compound has shown promising results in various studies:
Anticancer Activity
Recent research highlights the anticancer potential of oxadiazole derivatives. The compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 0.12 to 15.63 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, leading to cell death.
- Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition in animal models .
Case Studies
Several studies have focused on the biological activity of similar compounds within the oxadiazole class:
- Study on MCF-7 and A549 Cell Lines :
- In Vivo Toxicity Evaluation :
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
